2-Propionyl-3,4,5,6-tetrahydropyridine

Vue d'ensemble

Description

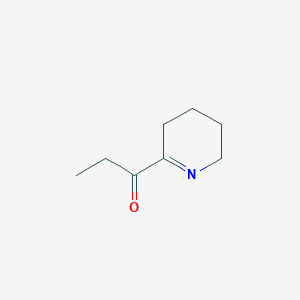

2-Propionyl-3,4,5,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.1949 g/mol . It is known for its distinctive odor, often described as resembling the smell of popcorn or bread crust. This compound is part of the tetrahydropyridine family, which has garnered significant interest due to its presence in various natural products and synthetic pharmaceutical agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propionyl-3,4,5,6-tetrahydropyridine typically involves the reaction of 2-pyridinecarboxaldehyde with propionic anhydride under acidic conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

2-Propionyl-3,4,5,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various tetrahydropyridine derivatives .

Applications De Recherche Scientifique

2-Propionyl-3,4,5,6-tetrahydropyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the flavor and fragrance industry due to its distinctive odor.

Mécanisme D'action

The mechanism of action of 2-Propionyl-3,4,5,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Acetyl-1-pyrroline: Known for its potent odor and presence in various food products.

6-Acetyl-2,3,4,5-tetrahydropyridine: Another compound with a similar structure and odor profile.

2-Propionyl-1,4,5,6-tetrahydropyridine: A structural isomer with different chemical properties

Uniqueness

2-Propionyl-3,4,5,6-tetrahydropyridine is unique due to its specific odor profile and its versatility in undergoing various chemical reactions. Its presence in both natural and synthetic products further highlights its significance in scientific research and industrial applications .

Activité Biologique

2-Propionyl-3,4,5,6-tetrahydropyridine (C8H13NO) is a nitrogen-containing heterocyclic compound recognized for its biological activities. It has garnered attention due to its potential applications in food flavoring and its promising pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects.

- Molecular Formula : C8H13NO

- Molecular Weight : 139.1949 g/mol

- CAS Number : 80933-75-1

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Potential

In vitro studies have shown that this compound possesses anticancer properties. It has been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase.

Flavoring Agent

This compound is also recognized for its role as a flavoring agent in food products. It contributes to the roasted aroma in foods and is utilized in the formulation of various flavorings. Its sensory properties have been characterized through gas chromatography-mass spectrometry (GC-MS), revealing its importance in aroma profiles.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against common foodborne pathogens. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, suggesting its potential as a natural preservative in food products.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Listeria monocytogenes | 100 |

Study on Anticancer Activity

In another investigation focused on its anticancer properties, the compound was tested on MCF-7 cells. The results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 30 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| MCF-7 | 30 | 48 |

| HeLa | 45 | 48 |

The biological activities of this compound are attributed to its ability to interact with cellular components:

- Antimicrobial : Disruption of bacterial membranes.

- Anticancer : Induction of apoptosis via mitochondrial pathways and modulation of cell cycle regulators.

Propriétés

IUPAC Name |

1-(2,3,4,5-tetrahydropyridin-6-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYSXLMPBBMRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335051 | |

| Record name | 2-Propionyl-3,4,5,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80933-75-1 | |

| Record name | 2-Propionyl-3,4,5,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Were there any variations in the presence of 2-Propionyl-3,4,5,6-tetrahydropyridine based on cultivation methods?

A2: While the study doesn't explicitly quantify the concentration of each compound under different conditions, it highlights that fertilizer type and shading significantly influence the overall aromatic profile of Niamhom leaves. [] This suggests that cultivation methods could potentially impact the levels of this compound present in the plant. Further investigation is required to confirm this relationship.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.